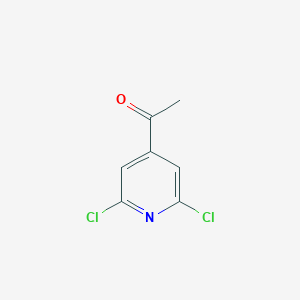

1-(2,6-Dichloropyridin-4-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQBYWORWVMKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dichloropyridin-4-YL)ethanone is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive acetyl group and a dichlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of chlorine atoms at the 2 and 6 positions of the pyridine ring imparts distinct electronic properties and provides handles for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 185319-20-4 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related structures |

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,6-Dichloropyridine

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or nitrobenzene

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add 2,6-dichloropyridine (1.0 equivalent) to the stirred suspension. From the dropping funnel, add acetyl chloride (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (46 °C for CS₂) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If nitrobenzene was used as a solvent, steam distillation can be employed to remove it. Otherwise, separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Self-Validating System: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in the characterization section. The melting point of the crystalline product should also be determined and compared to literature values if available.

Reactivity and Chemical Profile

The chemical reactivity of this compound is governed by its three key structural features: the acetyl group, the pyridine ring, and the chloro-substituents.

-

Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and conversion to imines or oximes. The methyl protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in aldol condensations and other C-C bond-forming reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo further electrophilic substitution, although the presence of the deactivating chloro and acetyl groups makes this challenging.

-

Chloro-Substituents: The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination, Suzuki coupling). This allows for the introduction of a wide range of functional groups at these positions, making it a valuable intermediate for creating diverse molecular libraries.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[5][6]

¹H NMR Spectroscopy

-

Pyridine Protons: Two singlets are expected for the aromatic protons on the pyridine ring, likely in the range of δ 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and acetyl groups.

-

Methyl Protons: A singlet corresponding to the three protons of the acetyl group is expected, typically in the range of δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal for the carbonyl carbon of the acetyl group is expected in the downfield region of the spectrum, around δ 195-200 ppm.

-

Pyridine Carbons: Signals for the carbon atoms of the pyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbons bearing the chlorine atoms (C2 and C6) would appear at a characteristic chemical shift.

-

Methyl Carbon: A signal for the methyl carbon of the acetyl group is expected in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the ketone is expected in the range of 1680-1700 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1400-1600 cm⁻¹.

-

C-Cl Stretching: A stretching vibration for the carbon-chlorine bonds is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

-

Fragmentation: A prominent fragment ion at m/z = 174, corresponding to the loss of a methyl group ([M-CH₃]⁺), is expected. Another significant fragment would be the acylium ion at m/z = 43 ([CH₃CO]⁺).

Characterization Workflow

Caption: A logical workflow for the purification and characterization of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of agrochemicals and pharmaceuticals. The dichloropyridine scaffold is present in numerous biologically active compounds.

-

Intermediate for Agrochemicals: Pyridine derivatives are widely used in the development of herbicides, insecticides, and fungicides. The reactivity of the chloro-substituents allows for the synthesis of novel crop protection agents.

-

Scaffold for Medicinal Chemistry: The 2,6-dichloropyridine core is a key structural motif in several drug candidates. For instance, derivatives of 4-amino-3,5-dichloropyridine are used in the synthesis of compounds with potential therapeutic applications.[7] The ability to functionalize the acetyl group and the chloro-substituents of this compound provides a route to a diverse range of potential drug candidates.

-

Building Block for Novel Heterocycles: The reactivity of the acetyl group and the pyridine ring can be exploited to construct more complex heterocyclic systems through condensation and cyclization reactions.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined reactivity, stemming from the interplay of the acetyl group and the dichlorinated pyridine ring, offers numerous possibilities for the synthesis of novel compounds. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, its properties and reactivity can be reliably predicted based on established chemical principles and comparison with related structures. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new pharmaceuticals and agrochemicals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 4-Acetylpyridine oxime. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

ResearchGate. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

-

Cenmed Enterprises. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

Chemsrc. 1-(4,6-dichloropyridin-2-yl)ethanone. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

-

NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

- Google Patents.

-

Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

ChemUniverse. Request Bulk Quote. [Link]

Sources

- 1. This compound | C7H5Cl2NO | CID 22119446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 [data.epo.org]

1-(2,6-Dichloropyridin-4-YL)ethanone IUPAC name and synonyms

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic ketone intermediate in modern synthetic chemistry. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, a robust synthetic strategy, and its versatile applications as a chemical building block. Emphasis is placed on the causality behind methodological choices, ensuring both scientific rigor and practical utility. This guide synthesizes information from established chemical databases and literature to present an authoritative resource for leveraging this compound in research and development settings.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and physical characteristics. This compound is a disubstituted pyridine derivative whose structural features—an electron-deficient aromatic ring, two reactive chlorine atoms, and a versatile ketone moiety—make it a valuable precursor in synthetic chemistry.

Nomenclature and Structure

The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searches, and clear scientific communication.

-

IUPAC Name : 1-(2,6-dichloro-4-pyridinyl)ethanone[1].

-

Common Synonyms :

-

CAS Number : 185319-20-4[1].

Physicochemical Data

The compound's physical and chemical properties dictate its handling, reaction conditions, and purification strategies. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | PubChem[1] |

| Molecular Weight | 190.02 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)C1=CC(=NC(=C1)Cl)Cl | PubChem[1] |

| InChI Key | WJQBYWORWVMKAK-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Purity | Commercially available up to ≥97% | Various Suppliers |

Synthesis and Purification Strategy

The synthesis of this compound is not trivial due to the electron-deficient nature of the pyridine ring, which is further deactivated by two chloro-substituents. This deactivation makes classical electrophilic acylations (e.g., Friedel-Crafts) highly challenging. Therefore, a more robust strategy involves constructing the acetyl group from a pre-functionalized pyridine ring.

Recommended Synthetic Workflow

A highly effective and field-proven approach is the reaction of a Grignard reagent with a nitrile precursor. This method circumvents the challenges of direct acylation and reliably yields the desired ketone after a simple hydrolysis step. The workflow is designed as a self-validating system, where successful completion of each step confirms the viability of the next.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization based on available laboratory equipment and reagents.

Objective: To synthesize this compound from 2,6-dichloro-4-cyanopyridine.

Materials:

-

2,6-dichloro-4-cyanopyridine (1.0 eq)

-

Methylmagnesium bromide (3.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-4-cyanopyridine (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Expertise Note: Anhydrous conditions are critical as Grignard reagents react violently with water. The inert atmosphere prevents quenching of the reagent by oxygen.

-

-

Grignard Addition: Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Expertise Note: The slow, cold addition controls the exothermicity of the reaction. Using a slight excess of the Grignard reagent ensures full consumption of the starting nitrile.

-

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

-

Trustworthiness Note: The acidic workup protonates the intermediate, facilitating its hydrolysis to the ketone. This step is self-validating; the formation of the ketone can be confirmed by TLC analysis of the organic layer.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., Ethyl Acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

-

Expertise Note: The bicarbonate wash is crucial to remove acid which could interfere with subsequent chromatography. The brine wash helps to remove bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 10% to 30% Ethyl Acetate in Hexanes).

-

Characterization: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications in Synthesis

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. Dichloropyridine derivatives are known to be crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Key Reactive Sites:

-

The Ketone Carbonyl Group: This group is susceptible to a wide range of nucleophilic additions and condensation reactions, allowing for the extension of the carbon skeleton.

-

The Chlorine Atoms: The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the introduction of various nucleophiles (amines, alkoxides, etc.).

Caption: Key reactivity pathways for this compound.

This dual reactivity makes the molecule a powerful linchpin in combinatorial chemistry and library synthesis for drug discovery programs. For instance, related structures like 2-chloro-4-acetylpyridine are used in developing anti-inflammatory drugs and fungicides[4], highlighting the potential of this chemical class in generating biologically active molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structure is closely related to 2,6-dichloropyridine. Therefore, a conservative approach to handling is warranted, assuming similar hazards.

-

Hazard Classification (Inferred): Based on 2,6-dichloropyridine, this compound should be treated as toxic if swallowed and a cause of serious skin and eye irritation[3].

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate characterized by its strategically placed and orthogonally reactive functional groups. Its robust synthesis, while requiring careful execution, is achievable through established organometallic methodologies. The compound's true potential is realized in its application as a versatile building block for constructing complex molecular architectures, particularly within the fields of medicinal chemistry and agrochemical research. This guide provides the foundational knowledge for researchers to confidently incorporate this potent intermediate into their synthetic programs.

References

-

PubChem. This compound | C7H5Cl2NO | CID 22119446 . National Center for Biotechnology Information. [Link]

Sources

1-(2,6-Dichloropyridin-4-YL)ethanone molecular structure and formula

An In-Depth Technical Guide to 1-(2,6-Dichloropyridin-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic ketone of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis. Its structure, featuring an acetyl group on a dichlorinated pyridine ring, presents a unique combination of reactive sites. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom deactivates the pyridine ring, influencing its reactivity, while the ketone functionality and the chlorine atoms themselves serve as versatile handles for subsequent chemical modifications. This guide provides a comprehensive overview of its molecular structure, properties, a robust synthesis protocol, spectroscopic signature, and its emerging applications as a pivotal intermediate in the development of complex, biologically active molecules.

Molecular Structure and Chemical Identity

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and identifiers. This compound is composed of a central pyridine ring substituted at the 2 and 6 positions with chlorine atoms and at the 4 position with an acetyl group (ethanone).

Table 1: Chemical Identity and Key Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2,6-dichloro-4-pyridinyl)ethanone | [PubChem][1] |

| CAS Number | 185319-20-4 | [PubChem][1] |

| Molecular Formula | C₇H₅Cl₂NO | [PubChem][1] |

| Molecular Weight | 190.02 g/mol | [PubChem][1] |

| Canonical SMILES | CC(=O)C1=CC(=NC(=C1)Cl)Cl | [PubChem][1] |

| InChIKey | WJQBYWORWVMKAK-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical and Handling Properties

The physical properties and storage requirements are critical for experimental design, safety, and ensuring the long-term integrity of the compound. While extensive experimental data is not widely published, the following table summarizes known and inferred properties.

Table 2: Physicochemical and Handling Data

| Property | Value / Information | Rationale / Source |

|---|---|---|

| Appearance | White to off-white solid (inferred) | Based on related amino-derivatives described as a "white powder" and typical appearance of crystalline organic compounds.[2] |

| Melting Point | Not reported in literature. | N/A |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and ethyl acetate. Insoluble in water. | Based on its nonpolar, halogenated aromatic structure. |

| Storage | Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). | Recommended to prevent potential hydrolysis or degradation. A related compound is stored at 2–8 °C.[3] |

| Purity | Commercially available up to 95% purity. | [eMolecules][4] |

Synthesis and Mechanistic Insights

The most logical and field-proven approach for the synthesis of this compound is the Friedel-Crafts acylation of 2,6-dichloropyridine.[5] This class of reaction is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings.

Causality Behind Experimental Choices

The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the two powerfully electron-withdrawing chlorine atoms. This deactivation makes the ring resistant to standard electrophilic aromatic substitution. Therefore, a potent electrophile and a strong Lewis acid catalyst are required to drive the reaction.

-

Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) are used to generate the necessary acylium ion electrophile.

-

Lewis Acid Catalyst: Aluminum trichloride (AlCl₃) is the classic and highly effective catalyst. It complexes with the acylating agent to generate the highly reactive acylium ion (CH₃CO⁺), which is a sufficiently strong electrophile to attack the deactivated pyridine ring. A stoichiometric amount of AlCl₃ is necessary because the product, a ketone, will also complex with the catalyst, effectively sequestering it.[6]

-

Reaction Solvent: An inert, non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal as it will not compete with the substrate for the catalyst.

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative methodology based on established chemical principles for Friedel-Crafts acylation and should be performed by qualified personnel with appropriate safety precautions.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents).

-

Solvent Addition: Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, prepare a solution of 2,6-dichloropyridine (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

-

Reaction Initiation: Add the solution from step 3 dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The formation of a colored complex is typically observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or recrystallization to yield the final product.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Signals | Justification |

|---|---|---|

| ¹H NMR | δ ~2.7 ppm (s, 3H, -CH₃)δ ~7.8 ppm (s, 2H, Pyridine-H) | The methyl protons of the acetyl group are deshielded by the carbonyl and will appear as a singlet. The two pyridine protons at positions 3 and 5 are chemically equivalent due to symmetry, resulting in a single singlet. The electron-withdrawing environment will shift this signal downfield, similar to signals seen in other dichlorinated N-heterocycles.[7] |

| ¹³C NMR | δ ~27 ppm (-CH₃)δ ~123 ppm (C3, C5)δ ~148 ppm (C4)δ ~153 ppm (C2, C6)δ ~195 ppm (C=O) | The methyl carbon appears in the typical aliphatic region. The pyridine carbons C3 and C5 are equivalent. C4, attached to the carbonyl, will be further downfield. C2 and C6, bonded to chlorine, will be significantly deshielded. The carbonyl carbon will have the most downfield shift, characteristic of ketones. |

| Mass Spec (EI) | M⁺ at m/z = 189/191/193Fragment at m/z = 174/176/178 | The molecular ion peak will show a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio). A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) is expected. |

Applications in Research and Drug Development

This compound is not an end-product but a high-value building block or intermediate .[8] Its utility stems from the reactivity of its functional groups, which allows for the strategic construction of more complex molecular architectures.

Key Synthetic Transformations:

-

Ketone Modifications: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to introduce an amine, or α-halogenation to enable further substitutions.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, activated by the electron-deficient pyridine ring, can be displaced by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups at the 2 and 6 positions.

Role in Medicinal Chemistry

The 2,6-dichlorophenyl and related dichloropyridyl motifs are prevalent in modern medicinal chemistry. They are often used to create molecules that fit into specific binding pockets of biological targets like kinases or receptors. A compelling example of a related structure is found in the development of LY3154207 , a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor, which entered Phase 2 clinical trials.[9] While LY3154207 contains a 2,6-dichlorophenyl group rather than pyridyl, its core structure underscores the pharmaceutical relevance of the dichloro-aromatic ketone scaffold for targeting complex neurological disorders.

Illustrative Synthetic Pathway

The following diagram illustrates how this compound could serve as a starting point for a hypothetical drug candidate, demonstrating its value in building molecular complexity.

Caption: Potential synthetic utility pathway.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its structural features, which are amenable to a wide range of chemical transformations. While detailed characterization data in public literature is sparse, its synthesis is achievable through robust and well-understood methodologies like the Friedel-Crafts acylation. Its true potential is realized in its role as a foundational building block for constructing complex molecules, particularly within the pharmaceutical industry where the dichloropyridine scaffold is a validated motif for developing novel therapeutics. This guide serves as a technical resource for researchers looking to leverage this versatile compound in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Alibaba. 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone cas no.912772-91-9. [Link]

-

Cenmed Enterprises. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. [Link]

- Andrzej J. Bojarski, et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica - Drug Research.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

T. Ohta. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Personal Website. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

-

Chemsrc. 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4. [Link]

-

PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

-

MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

ChemUniverse. Request Bulk Quote for this compound. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(3-AMINO-2,6-DICHLOROPYRIDIN-4-YL)ETHANONE, CasNo.912772-91-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. 1-(3-AMINO-2,6-DICHLOROPYRIDIN-4-YL)ETHANONE manufacturers and suppliers in india [chemicalbook.com]

- 4. eMolecules this compound | 185319-20-4 | 1G | Purity: | Fisher Scientific [fishersci.com]

- 5. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE(23794-15-2) 1H NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold stands as a "privileged structure," a core component in a multitude of clinically successful therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an attractive framework for the design of potent and selective enzyme inhibitors. Within this class of compounds, 1-(2,6-dichloropyridin-4-yl)ethanone has emerged as a key intermediate, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and its application as a foundational building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Part 1: Core Registry and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. This compound is registered under the CAS number 185319-20-4 .[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 185319-20-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [1][2] |

| Molecular Weight | 190.02 g/mol | [1] |

| IUPAC Name | 1-(2,6-dichloro-4-pyridinyl)ethanone | [1] |

| Synonyms | 1-(2,6-Dichloro-4-pyridyl)ethanone, 1-[2,6-dichloropyridin-4-yl]ethanone | [1] |

| Canonical SMILES | CC(=O)C1=CC(=NC(=C1)Cl)Cl | [1] |

| InChIKey | WJQBYWORWVMKAK-UHFFFAOYSA-N | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 2,6-dichloropyridine. The subsequent introduction of the acetyl group at the 4-position is typically achieved through a Friedel-Crafts acylation reaction.

Step 1: Synthesis of the Precursor, 2,6-Dichloropyridine

2,6-Dichloropyridine is a crucial starting material and can be synthesized via the chlorination of 2-chloropyridine. A patented method describes reacting 2-chloropyridine or its hydrochloride salt with chlorine gas at elevated temperatures (160-190 °C) under photoinitiation to yield 2,6-dichloropyridine with high selectivity. This process has the advantage of not requiring a catalyst or solvent.

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[3][4][5][6][7] In the case of 2,6-dichloropyridine, the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom deactivates the pyridine ring towards electrophilic attack. However, the 4-position is the most favorable site for substitution due to electronic and steric factors.

Reaction Scheme:

Caption: Generalized workflow for the Friedel-Crafts acylation of 2,6-dichloropyridine.

Detailed Experimental Protocol:

-

Materials and Reagents:

-

2,6-Dichloropyridine

-

Acetyl chloride (acylating agent)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (a stoichiometric amount or slight excess) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of 2,6-dichloropyridine and acetyl chloride in anhydrous dichloromethane.

-

Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, aluminum chloride, reacts vigorously with water, which would deactivate it and inhibit the reaction.

-

Stoichiometric Amount of Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the aluminum chloride, effectively removing it from the catalytic cycle.

-

Controlled Temperature: The initial cooling to 0 °C and slow addition of reagents are necessary to manage the exothermic nature of the reaction and prevent unwanted side reactions.

Part 3: Applications in Drug Development - A Gateway to Kinase Inhibitors

The strategic placement of the two chlorine atoms and the acetyl group on the pyridine ring makes this compound a highly valuable building block for the synthesis of more complex molecules, particularly in the field of kinase inhibitors.[8][9] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 2,6-disubstituted pyridine scaffold is a common motif in a variety of kinase inhibitors.[8][9] The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) and can be readily displaced by various nucleophiles, such as amines. This allows for the introduction of diverse side chains that can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase, thereby enhancing potency and selectivity.

Exemplary Synthetic Utility:

Derivatives of this compound can serve as precursors for the synthesis of compounds targeting a range of kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibitors are a major focus of cancer drug discovery.[10][11]

-

Tyrosine Kinases: This class includes receptors for growth factors that are often overexpressed or mutated in cancerous cells.

-

Other Serine/Threonine Kinases: Involved in a wide array of signaling pathways that control cell growth, proliferation, and survival.

Illustrative Signaling Pathway Involvement:

Caption: Simplified representation of a kinase signaling pathway and the inhibitory action of a pyridine-based drug.

The acetyl group at the 4-position of this compound provides an additional handle for chemical modification. For example, it can be reduced to an alcohol, converted to an oxime, or undergo aldol condensation to further elaborate the molecular structure and explore the chemical space around the core scaffold.

Part 4: Conclusion and Future Perspectives

This compound is a strategically important chemical intermediate with a well-defined identity and accessible synthetic route. Its true value lies in its utility as a versatile building block for the construction of complex molecular architectures, particularly for the development of targeted therapies. The ability to selectively modify the 2-, 4-, and 6-positions of the pyridine ring allows for the fine-tuning of pharmacological properties, making it an invaluable tool for medicinal chemists. As our understanding of the kinome and its role in disease continues to expand, the demand for such adaptable and strategically functionalized scaffolds is certain to grow, ensuring that this compound will remain a relevant and important compound in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Google Patents. (n.d.). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.

-

MDPI. (n.d.). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Retrieved from [Link]

Sources

- 1. This compound | C7H5Cl2NO | CID 22119446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 11. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Discovery of 1-(2,6-Dichloropyridin-4-YL)ethanone

This guide provides a comprehensive technical overview of the synthesis, discovery, and potential applications of the heterocyclic ketone, 1-(2,6-Dichloropyridin-4-YL)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of a Versatile Scaffold

This compound, a substituted acetophenone derivative of a dichloropyridine, represents a valuable building block in modern medicinal chemistry. The presence of two reactive chlorine atoms on the pyridine ring, coupled with the acetyl functional group, provides multiple points for synthetic diversification. This allows for the construction of complex molecular architectures and the exploration of a wide chemical space in the pursuit of novel therapeutic agents. Substituted acetophenones, in general, have been investigated as potent enzyme inhibitors, making this particular scaffold a compound of interest for drug discovery programs.[1] The strategic placement of the chloro and acetyl groups influences the electronic properties and steric profile of the molecule, which are critical determinants of biological activity.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 1-(2,6-dichloro-4-pyridinyl)ethanone | PubChem[2] |

| CAS Number | 185319-20-4 | PubChem[2] |

| Molecular Formula | C₇H₅Cl₂NO | PubChem[2] |

| Molecular Weight | 190.02 g/mol | PubChem[2] |

| Canonical SMILES | CC(=O)C1=CC(=NC(=C1)Cl)Cl | PubChem[2] |

While a specific, publicly available, detailed spectroscopic analysis for this exact compound is not readily found in the primary literature, the expected spectral characteristics can be inferred from similar structures. Spectroscopic techniques are indispensable for the unequivocal structural confirmation of synthesized compounds.[3]

-

¹H NMR: Would likely show a singlet for the methyl protons and a singlet for the two equivalent aromatic protons on the pyridine ring.

-

¹³C NMR: Would display signals for the methyl carbon, the carbonyl carbon, and the distinct carbons of the dichloropyridine ring.

-

IR Spectroscopy: Would exhibit characteristic absorption bands for the carbonyl (C=O) stretch and vibrations associated with the dichloropyridine ring.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural clues.

Discovery and First Reported Synthesis

While the exact first synthesis of this compound is not prominently documented in widely accessible academic journals, its emergence is likely linked to the broader exploration of substituted pyridines in medicinal chemistry. Patent literature often serves as the initial repository for the synthesis of novel chemical entities. A search of patents related to this chemical structure is the most likely avenue to uncover its first disclosure.[2] The development of synthetic routes to key intermediates, such as 2,6-dichloroisonicotinic acid, has been a critical enabler for the preparation of compounds like the title molecule.

Strategic Synthesis Approach: A Multi-Step Pathway

The most logical and scientifically sound synthetic route to this compound proceeds through a multi-step sequence starting from readily available precursors. This pathway is designed for efficiency and control, ensuring high purity of the final product.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

The foundational precursor for this synthesis is 2,6-dichloroisonicotinic acid. A robust and high-yielding method for its preparation starts from the commercially available citrazinic acid.[4]

Reaction Causality: The hydroxyl groups of citrazinic acid are converted to chloro groups using a potent chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst such as tetraethylammonium chloride. The catalyst facilitates the reaction between the pyridine substrate and the chlorinating agent.

Experimental Protocol:

-

To a suspension of citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride, the reaction mixture is heated.[4]

-

The reaction is typically maintained at a high temperature (e.g., 130-145°C) for several hours to ensure complete conversion.[4]

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The product is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.[4]

Step 2: Formation of 2,6-Dichloroisonicotinoyl Chloride

The carboxylic acid is then activated by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Reaction Causality: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, driven by the formation of stable gaseous byproducts (SO₂ and HCl), results in the formation of the acyl chloride.

Experimental Protocol:

-

2,6-Dichloroisonicotinic acid is suspended in an excess of thionyl chloride.

-

The mixture is heated to reflux for a period of time, typically a few hours, to drive the reaction to completion.[5]

-

After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 2,6-dichloroisonicotinoyl chloride, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the introduction of the acetyl group. This can be achieved through the reaction of the acyl chloride with an appropriate organometallic reagent. The use of organocadmium reagents, such as dimethylcadmium, is a classic and effective method for the synthesis of ketones from acyl chlorides, as they are generally less reactive than Grignard reagents and less prone to over-addition to the ketone product. Alternatively, a Grignard reagent like methylmagnesium bromide can be used, often with careful control of reaction conditions.

Reaction Causality: The nucleophilic methyl group from the organometallic reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired ketone.

Experimental Protocol (Conceptual, based on analogous reactions):

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, the 2,6-dichloroisonicotinoyl chloride is dissolved in an anhydrous aprotic solvent, such as diethyl ether or THF.

-

The solution is cooled to a low temperature (e.g., 0°C or -78°C) to control the reactivity.

-

A solution of the organometallic reagent (e.g., methylmagnesium bromide or dimethylcadmium, typically 1.1 to 1.5 equivalents) in a suitable solvent is added dropwise to the stirred solution of the acyl chloride.

-

The reaction is monitored for completion using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery and Development

The 2,6-dichloropyridine moiety is a key structural feature in a number of pharmaceutical compounds.[6] The presence of the two chlorine atoms allows for selective nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse library of derivatives. The acetyl group can also be further functionalized, for example, through condensation reactions to form Schiff bases or by reduction to an alcohol.

Caption: Potential applications of this compound in drug discovery.

This versatile intermediate can be utilized in the synthesis of compounds targeting a range of biological targets. For instance, substituted pyridines are known to be scaffolds for kinase inhibitors, which are a major class of anticancer drugs.[7] The ability to readily modify the core structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead compounds.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The synthetic pathway detailed in this guide, proceeding from citrazinic acid, offers a reliable and scalable route to this valuable intermediate. The multi-functionality of this compound provides a platform for the synthesis of diverse molecular libraries, which will undoubtedly continue to be explored in the quest for novel and effective therapeutic agents. As with any chemical synthesis, all procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

- Ali, H. B. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.

- Gül, H. İ., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210.

- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22119446, this compound. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (C007B-522233). Retrieved from [Link]

-

Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

Sources

- 1. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H5Cl2NO | CID 22119446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical characteristics of 1-(2,6-Dichloropyridin-4-YL)ethanone

An In-Depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical and physical characteristics, synthesis, reactivity, analytical characterization, and safe handling protocols, offering field-proven insights and methodologies.

Nomenclature and Structural Identity

This compound is a disubstituted pyridine derivative. The presence of two chlorine atoms flanking the nitrogen atom significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | 1-(2,6-dichloro-4-pyridinyl)ethanone | [1] |

| CAS Number | 108333-75-7 (This CAS number is associated with the compound in some databases, though it may not be universally cited. Researchers should verify with their specific vendor.) | |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Synonyms | 2,6-Dichloro-4-acetylpyridine, 1-(2,6-Dichloro-4-pyridyl)ethanone | [1] |

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below is a compilation of computed and experimentally available information.

| Property | Value | Source |

| Molecular Weight | 190.02 g/mol | [1] |

| Monoisotopic Mass | 188.9748192 Da | [1] |

| Appearance | Typically a white to off-white solid or powder. | |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Chemical Reactivity

3.1. Synthetic Pathways

While specific, peer-reviewed syntheses for this exact molecule are not abundant in primary literature, its structure suggests a logical synthetic approach based on established pyridine chemistry. A plausible route involves the modification of a pre-existing 2,6-dichloropyridine scaffold. For instance, a Friedel-Crafts acylation or a related coupling reaction at the 4-position could be employed. The synthesis of related diacetylpyridines often starts from 2,6-lutidine, which is oxidized to dipicolinic acid, followed by esterification, Claisen condensation, and decarboxylation.[2]

3.2. Core Reactivity

The reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring, enhanced by the two chlorine atoms, and the reactivity of the acetyl group.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C6 positions are excellent leaving groups and are highly activated towards SₙAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group makes the ring electron-deficient, facilitating attack by nucleophiles such as amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functionalities.

-

Acetyl Group Chemistry: The ketone functional group can undergo a wide range of classical transformations. These include reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), formation of imines or oximes, and alpha-halogenation. The methyl protons are acidic and can be deprotonated to form an enolate, enabling aldol condensations and other C-C bond-forming reactions.

Caption: Key Reactivity Pathways of the Title Compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is recommended.

4.1. Spectroscopic Profile (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-8.0 ppm (s, 2H): The two equivalent protons on the pyridine ring (H3 and H5) would appear as a singlet due to symmetry.

-

δ ~2.6 ppm (s, 3H): The three protons of the methyl group of the acetyl function would appear as a sharp singlet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~195-200 ppm: Carbonyl carbon (C=O).

-

δ ~150-155 ppm: C2 and C6 carbons attached to chlorine.

-

δ ~145-150 ppm: C4 carbon attached to the acetyl group.

-

δ ~120-125 ppm: C3 and C5 carbons.

-

δ ~25-30 ppm: Methyl carbon (-CH₃).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z 189. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio) would be a definitive feature.

-

A major fragment would be the loss of the methyl group (m/z 174) and the acetyl group (m/z 147).

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~1700 cm⁻¹: Strong C=O stretch (ketone).

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~700-800 cm⁻¹: C-Cl stretching vibrations.

-

4.2. Recommended Analytical Protocols

The following protocols are based on established methods for analogous halogenated aromatic compounds and can be adapted for this specific molecule.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of this compound.

-

Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Gradient Program: Start at 40% acetonitrile, ramp to 95% over 10 minutes, hold for 3 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Caption: HPLC Workflow for Purity Analysis.

Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the identity and detect volatile impurities.

-

Methodology:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280°C.

-

Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Prepare a dilute solution (e.g., 50 µg/mL) in a volatile solvent like ethyl acetate or acetone.

-

Data Analysis: Confirm the retention time and compare the resulting mass spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion and the chlorine isotope signature.

-

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry. This compound serves as a versatile intermediate for creating more complex molecules. The dichloropyridine core is present in compounds investigated for various therapeutic areas. For example, related pyridopyrimidinone derivatives have been synthesized and explored for their potential in treating conditions like non-Hodgkin's lymphoma.[3] The ability to selectively substitute the chlorine atoms allows for the construction of compound libraries to probe structure-activity relationships (SAR) for various biological targets, including kinases, G-protein coupled receptors, and other enzymes.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification: This compound is generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Retrieved from [Link]

-

ChemUniverse, Inc. (2025). This compound. Retrieved from [Link]

-

De Gruyter. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]

-

Chemsrc. (2025). 1-(4,6-dichloropyridin-2-yl)ethanone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof.

Sources

- 1. This compound | C7H5Cl2NO | CID 22119446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 3. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 1-(2,6-Dichloropyridin-4-YL)ethanone: An In-depth Technical Guide

Introduction

1-(2,6-Dichloropyridin-4-YL)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, combining a halogenated pyridine ring with a reactive ketone functional group, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from analogous compounds, namely 2,6-dichloropyridine and 4-acetylpyridine, to provide a robust and scientifically grounded prediction of its spectral characteristics.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.02 g/mol , dictates its spectroscopic behavior.[1] The key structural motifs to consider are the 2,6-dichlorosubstituted pyridine ring and the acetyl group at the C4 position. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring will significantly influence the electron density distribution and, consequently, the chemical shifts of the aromatic protons and carbons. The acetyl group introduces a characteristic carbonyl functionality and a methyl group, both of which will give rise to distinct signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative. Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | Singlet | 2H | H-3, H-5 | The two protons on the pyridine ring are equivalent due to the plane of symmetry. Their chemical shift is expected to be downfield due to the deshielding effects of the electronegative chlorine atoms and the pyridine nitrogen. For comparison, the protons of 2,6-dichloropyridine appear as a multiplet between δ 7.2-7.8 ppm.[2] The acetyl group at the 4-position will further deshield these protons. |

| ~2.6 | Singlet | 3H | -COCH₃ | The methyl protons of the acetyl group are expected to appear as a singlet. The chemical shift is similar to that observed for the methyl protons in 4-acetylpyridine, which is around δ 2.6 ppm.[3][4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 - 200 | C=O | The carbonyl carbon of the acetyl group is expected in this downfield region, typical for ketones. In 4-acetylpyridine, this carbon appears around δ 197 ppm.[5] |

| ~152 - 155 | C-2, C-6 | The two carbons bearing the chlorine atoms are expected to be significantly downfield due to the direct attachment of the electronegative chlorine. In 2,6-dichloropyridine, these carbons appear around δ 151 ppm. |

| ~145 - 148 | C-4 | The carbon atom attached to the acetyl group will be deshielded. |

| ~120 - 125 | C-3, C-5 | The two equivalent carbons adjacent to the nitrogen are expected in this region. In 2,6-dichloropyridine, the corresponding carbons appear around δ 123 ppm. |

| ~27 - 30 | -COCH₃ | The methyl carbon of the acetyl group is expected in the aliphatic region. In 4-acetylpyridine, this carbon appears at approximately δ 27 ppm.[5] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

Caption: General workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group, the aromatic ring, and the carbon-chlorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring. |

| ~1700 | Strong | C=O stretch (ketone) | The carbonyl stretch is a strong and sharp absorption. For 4-acetylpyridine, this band appears around 1690 cm⁻¹. [6] |

| ~1600 - 1450 | Medium | Aromatic C=C and C=N stretches | Multiple bands are expected in this region corresponding to the vibrations of the pyridine ring. |

| ~1250 - 1000 | Medium to Strong | C-Cl stretch | The C-Cl stretching vibrations typically appear in this region. 2,6-dichloropyridine shows absorptions in this range. [7] |

| ~850 - 800 | Medium to Strong | C-H out-of-plane bend | The substitution pattern on the pyridine ring will influence the position of this band. |

Experimental Protocol for IR Data Acquisition

Workflow for ATR-FTIR Analysis

Caption: Standard procedure for ATR-FTIR spectroscopy.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related analogs, a comprehensive and scientifically sound spectral profile has been constructed. The included experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important chemical entity, facilitating its application in drug discovery and materials science.

References

Sources

- 1. This compound | C7H5Cl2NO | CID 22119446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Acetylpyridine(1122-54-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetylpyridine(1122-54-9) 13C NMR [m.chemicalbook.com]

- 6. 4-Acetylpyridine(1122-54-9) IR Spectrum [chemicalbook.com]

- 7. 2,6-Dichloropyridine(2402-78-0) IR Spectrum [chemicalbook.com]

The Biological Versatility of Dichloropyridine Scaffolds: A Technical Guide for Drug Discovery and Development

Abstract

The dichloropyridine core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of compounds with significant biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and herbicidal potential of dichloropyridine derivatives. We will delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the dichloropyridine nucleus in their discovery and development programs.

Introduction: The Dichloropyridine Scaffold - A Privileged Structure in Medicinal Chemistry